1H-Indeno[2,1-C][1,2]oxazole
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Overview
Description
1H-Indeno[2,1-C][1,2]oxazole is a heterocyclic compound that features a fused ring system combining an indene and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indeno[2,1-C][1,2]oxazole can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . The Van Leusen reaction, which involves aldehydes and TosMIC (tosylmethyl isocyanide), is also widely used .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and heterogeneous catalysts, such as manganese dioxide, can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indeno[2,1-C][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and CuBr2/DBU.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents for C5 substitution, nucleophiles for C2 substitution.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced oxazole compounds.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
1H-Indeno[2,1-C][1,2]oxazole has a wide range of applications in scientific research:
Mechanism of Action
1H-Indeno[2,1-C][1,2]oxazole can be compared with other similar heterocyclic compounds:
Oxazole: Both compounds share the oxazole ring but differ in their fused ring systems.
Isoxazole: Isoxazole has the oxygen and nitrogen atoms at different positions compared to oxazole.
Thiazole: Thiazole contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness: this compound is unique due to its fused indene-oxazole structure, which imparts distinct chemical and biological properties .
Comparison with Similar Compounds
- Oxazole
- Isoxazole
- Thiazole
Conclusion
1H-Indeno[2,1-C][1,2]oxazole is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, medicine, and materials science.
Properties
CAS No. |
75333-30-1 |
---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3H-indeno[2,1-c][1,2]oxazole |
InChI |
InChI=1S/C10H7NO/c1-2-4-8-7(3-1)5-10-9(8)6-12-11-10/h1-6,11H |
InChI Key |
YFNKPWBFMFXYGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C2=CON3 |
Origin of Product |
United States |
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